molecular formula C7H13ClO2 B133828 1-Chloro-2-methylpropyl propionate CAS No. 58304-65-7

1-Chloro-2-methylpropyl propionate

Cat. No. B133828
CAS RN: 58304-65-7
M. Wt: 164.63 g/mol
InChI Key: IMIXSAYOLYBZBI-UHFFFAOYSA-N
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Patent
US06486142B2

Procedure details

To a flask containing ZnCl2 (0.57 g) at 0° C. was added dropwise propionyl chloride (32.0 g) followed by isobutyraldehyde (25.0 g) over 30 min. After a period of 2 h at room temperature, saturated NaHCO3 solution was added to the reaction mixture. The mixture was then extracted with EtOAc, dried over NaSO4, filtered and evaporated under reduced pressure. The title compound was distilled using a water pump aspirator
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.57 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:5])(=[O:4])[CH2:2][CH3:3].[CH:6](=[O:10])[CH:7](C)[CH3:8].[C:11]([O-])(O)=O.[Na+]>[Cl-].[Cl-].[Zn+2]>[C:6]([O:4][CH:1]([Cl:5])[CH:2]([CH3:11])[CH3:3])(=[O:10])[CH2:7][CH3:8] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0.57 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The title compound was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)(=O)OC(C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.